molecular formula C8H12N2O2 B022369 cyclo(delta-Ala-L-Val) CAS No. 25516-00-1

cyclo(delta-Ala-L-Val)

Cat. No.: B022369
CAS No.: 25516-00-1
M. Wt: 168.19 g/mol
InChI Key: NFYRGJUKSGFWQF-LURJTMIESA-N
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Description

Cyclo(DeltaAla-L-Val) is a 2,5-diketopiperazine where the substituents are methylidene and (S)-isopropyl at positions 3 and 6 respectively. It has a role as a metabolite.
Cyclo(deltaAla-L-Val) is a natural product found in Trypanosoma brucei with data available.

Mechanism of Action

Target of Action

Cyclo(deltaAla-L-Val) is a diketopiperazine formed by the fusion of Δ-alanine and valine . It is reported as a secondary metabolite of fungi and bacteria . The primary targets of Cyclo(deltaAla-L-Val) are N-acylhomoserine lactones (AHLs) in Pseudomonas aeruginosa . AHLs are signal molecules in the quorum-sensing systems of Gram-negative bacteria, playing a crucial role in regulating bacterial population density .

Mode of Action

Cyclo(deltaAla-L-Val) interacts with its targets by activating AHLs . It is also capable of activating or antagonizing other LuxR-based quorum-sensing systems .

Biochemical Pathways

The biochemical pathways affected by Cyclo(deltaAla-L-Val) are primarily related to bacterial quorum sensing. By interacting with AHLs and other LuxR-based systems, it can influence the communication and coordination within bacterial populations

Result of Action

Cyclo(deltaAla-L-Val) has been shown to reduce S. liquefaciens colony expansion by 21%, indicating inhibition of swarming motility . It also inhibits the interaction of the kinases Ras and Raf-1 in a yeast two-hybrid assay in a concentration-dependent manner . These results suggest that Cyclo(deltaAla-L-Val) can influence both bacterial and yeast cellular processes.

Action Environment

The environment can significantly influence the action, efficacy, and stability of Cyclo(deltaAla-L-Val). Factors such as pH, temperature, and the presence of other compounds can affect its solubility and therefore its bioavailability . .

Biochemical Analysis

Biochemical Properties

Cyclo(deltaAla-L-Val) plays a significant role in biochemical reactions. It activates a LuxR-based N-acylhomoserine lactone (AHL) E. coli biosensor and blocks activation of the biosensor by the quorum sensing signal molecule N-(β-ketocaproyl)-L-homoserine lactone .

Cellular Effects

Cyclo(deltaAla-L-Val) has been observed to influence various types of cells and cellular processes. For instance, it reduces S. liquefaciens colony expansion by 21%, indicating inhibition of swarming motility

Molecular Mechanism

It is known to inhibit the interaction of the kinases Ras and Raf-1 in a yeast two-hybrid assay in a concentration-dependent manner

Metabolic Pathways

It is recognized as a metabolite , suggesting it is an intermediate or product resulting from metabolism

Chemical Reactions Analysis

Cyclo(deltaAla-L-Val) undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Cyclo(deltaAla-L-Val) has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study diketopiperazine chemistry and its reactivity[][1].

    Biology: The compound plays a role in bacterial quorum sensing, influencing bacterial behavior and communication[][1].

    Medicine: Research has shown that Cyclo(deltaAla-L-Val) can inhibit the interaction of kinases Ras and Raf-1, which are involved in cell signaling pathways[][1].

    Industry: It is used in the development of biosensors and as a potential antimicrobial agent[][1].

Properties

IUPAC Name

(6S)-3-methylidene-6-propan-2-ylpiperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-4(2)6-8(12)9-5(3)7(11)10-6/h4,6H,3H2,1-2H3,(H,9,12)(H,10,11)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFYRGJUKSGFWQF-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC(=C)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C(=O)NC(=C)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50332085
Record name Cyclo(deltaAla-L-Val)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50332085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25516-00-1
Record name Cyclo(deltaAla-L-Val)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50332085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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